3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-11-4-9-5-2-3-6(8(12)13)10-7(5)11;/h2-4H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVBGWVIMTWMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that imidazopyridines can influence many cellular pathways necessary for the proper functioning of cells.
Biochemical Analysis
Biochemical Properties
3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a GABA A receptor positive allosteric modulator, influencing the activity of the GABA A receptor, which is crucial for inhibitory neurotransmission in the central nervous system. Additionally, this compound can inhibit enzymes such as aromatase and proton pumps, further highlighting its versatility in biochemical interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the JAK/STAT-3 signaling pathway, which is involved in processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes related to inflammation and cancer, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, by binding to its active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. Additionally, this compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, further highlighting its role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and organic cation transporters, facilitating its distribution within various tissues. Additionally, this compound can bind to plasma proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its activity, including its ability to modulate gene expression and metabolic processes.
Biological Activity
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride (CAS Number: 1803605-87-9) is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H8ClN3O2
- Molecular Weight : 191.19 g/mol
- Physical Form : Powder
- Purity : 95%
Research indicates that 3-methyl-3H-imidazo[4,5-b]pyridine derivatives exhibit significant biological activity through various mechanisms:
- Aurora Kinase Inhibition : Compounds derived from the imidazo[4,5-b]pyridine scaffold have been shown to selectively inhibit Aurora kinases, which are critical for cell cycle regulation. In particular, studies demonstrated that certain derivatives exhibited potent inhibition against Aurora-A with IC50 values comparable to established inhibitors .
- Anticancer Activity : The compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines. In one study, it was noted that derivatives of this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
Biological Activity Summary Table
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of imidazo[4,5-b]pyridine derivatives, it was found that specific modifications to the molecular structure enhanced the binding affinity to target proteins involved in tumor progression. The study highlighted that compounds with a spirocyclic structure showed improved interaction with protein binding sites, leading to increased cytotoxicity against cancer cells .
Case Study 2: Aurora Kinase Selectivity
Another significant research effort focused on the design of selective Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine framework. Through computational modeling and synthesis, several compounds were identified that exhibited selectivity for Aurora-A over Aurora-B. These findings suggest potential applications in targeted cancer therapies where Aurora-A plays a pivotal role in mitotic regulation .
Scientific Research Applications
The compound exhibits significant biological activity through various mechanisms:
-
Aurora Kinase Inhibition :
- Research indicates that derivatives of this compound can selectively inhibit Aurora kinases, crucial for cell cycle regulation. Specific modifications enhance binding affinity to target proteins involved in tumor progression.
-
Anticancer Properties :
- In vitro studies demonstrate that this compound induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu), showcasing its potential as a therapeutic agent.
-
GABA A Receptor Modulation :
- The compound acts as a positive allosteric modulator of the GABA A receptor, influencing inhibitory neurotransmission in the central nervous system.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of imidazo[4,5-b]pyridine derivatives. Modifications to the molecular structure enhanced binding affinity to target proteins involved in tumor progression. Compounds with a spirocyclic structure showed improved interaction with protein binding sites, leading to increased cytotoxicity against cancer cells.
Case Study 2: Aurora Kinase Selectivity
Research focused on designing selective Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine framework. Through computational modeling and synthesis, several compounds were identified that exhibited selectivity for Aurora-A over Aurora-B. These findings suggest potential applications in targeted cancer therapies where Aurora-A plays a pivotal role in mitotic regulation.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s core structure and substituents can be compared to the following analogs:
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves water solubility compared to neutral analogs, similar to amide derivatives of thiazolo[4,5-b]pyridines .
Preparation Methods
General Synthetic Strategies for Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold can be synthesized via several approaches, mainly involving:
- N–C–N bond formation through cyclization of diamines with aldehydes or carboxylic acids.
- N–C–N–C bond formation via Pd- or Cu-catalyzed cyclization of halogenated acylaminopyridines with amines.
- One-pot tandem sequences combining nucleophilic aromatic substitution (S_NAr), nitro group reduction, and heterocyclization.
Each method varies in complexity, catalyst requirements, reaction conditions, and substrate scope.
One-Pot Tandem Synthesis Method (Preferred Method)
A highly efficient and green synthetic route has been reported for preparing substituted imidazo[4,5-b]pyridines, which can be adapted for 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride. This method involves a one-pot tandem process consisting of:
Step 1: S_NAr Reaction
Starting from 2-chloro-3-nitropyridine, a nucleophilic aromatic substitution with a primary amine occurs in a water-isopropanol (H₂O-IPA) solvent mixture at 80 °C for 2 hours to form N-substituted pyridine intermediates.Step 2: Nitro Group Reduction
The in situ formed nitro group is rapidly reduced using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamine derivatives.Step 3: Heterocyclization with Aldehydes
Without isolating intermediates, substituted aldehydes are added to the reaction mixture and heated at 85 °C for 10 hours to induce heterocyclization, forming the imidazo[4,5-b]pyridine ring system.
This sequence benefits from a green solvent system (H₂O-IPA), avoids costly and toxic Pd or Cu catalysts, and minimizes purification steps, yielding the target compounds in excellent yields.
| Reaction Step | Conditions | Duration | Outcome |
|---|---|---|---|
| S_NAr Reaction | 2-chloro-3-nitropyridine + amine, H₂O-IPA, 80 °C | 2 hours | N-substituted pyridine intermediate |
| Nitro Reduction | Zn dust + conc. HCl, 80 °C | 45 minutes | Pyridine-2,3-diamine derivative |
| Heterocyclization | Aldehyde addition, H₂O-IPA, 85 °C | 10 hours | Imidazo[4,5-b]pyridine derivative |
Mechanistic Insights
The heterocyclization step proceeds via formation of an imine intermediate between the diamine and aldehyde, followed by intramolecular nucleophilic attack and aromatization to yield the imidazo[4,5-b]pyridine core. Time-dependent ^1H NMR studies confirm the pathway involves initial imine formation and subsequent cyclization.
Alternative Synthetic Approaches
Pd- or Cu-Catalyzed Amidation:
These methods involve regioselective cyclizations of 2-halo-3-acylaminopyridines with amines but require expensive catalysts and ligands, harsher conditions, and longer reaction times.Solid-Supported Synthesis:
Polymer-supported amines react with pyridine moieties followed by S_NAr, reduction, and cyclization steps, facilitating purification but with limited substrate scope.Dimroth Rearrangement-Based Synthesis:
Under acidic conditions, imidazo[1,5-a]pyrimidine derivatives can rearrange to imidazo[4,5-b]pyridine derivatives, though this method is less direct and more specialized.
Specific Preparation of this compound
While the general methods outlined above apply to a broad range of imidazo[4,5-b]pyridines, the preparation of the this compound specifically involves:
- Starting from appropriately substituted pyridine precursors bearing a carboxylic acid group at the 5-position.
- Incorporation of a methyl group at the 3-position during the heterocyclization step by selecting suitable aldehydes and amines.
- Isolation of the hydrochloride salt form by treatment with hydrochloric acid to enhance stability and solubility.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| One-Pot Tandem S_NAr–Reduction–Cyclization | Uses 2-chloro-3-nitropyridine, Zn/HCl, H₂O-IPA solvent | Green, efficient, high yield, simple purification | Requires careful control of reaction times and temperatures |
| Pd/Cu-Catalyzed Cyclization | Uses Pd or Cu catalysts with ligands | High regioselectivity | Expensive catalysts, toxic, harsh conditions |
| Solid-Supported Synthesis | Polymer-supported amines | Easier purification | Limited substrate scope |
| Dimroth Rearrangement | Acid-catalyzed rearrangement of related heterocycles | Novel rearrangement strategy | Less direct, specific conditions |
Research Findings and Practical Notes
- The use of Zn/HCl as a reducing agent in H₂O-IPA significantly reduces reaction time from hours to minutes compared to Zn/AcOH or other reductants.
- H₂O-IPA solvent system promotes all three steps effectively, providing a green chemistry advantage.
- The one-pot method avoids isolation of intermediates, reducing labor and waste.
- The reaction tolerates a variety of substituted amines and aldehydes, allowing structural diversity.
- Final products are purified by standard silica gel chromatography and characterized by NMR and mass spectrometry.
Q & A
Q. What are the established synthetic routes for preparing 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid derivatives?
The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization strategies. For example:
- [3+3]-Cyclization : Reacting 4-amino-5H-thiazol-2-one with chalcones or arylidene pyruvic acids (APAs) yields thiazolo[4,5-b]pyridine cores. Subsequent functionalization (e.g., acylation) introduces the carboxylic acid group .
- Acid Chloride Intermediate : The carboxylic acid derivative can be converted to an acid chloride and coupled with amines to form amides, as demonstrated in the synthesis of compound VII .
- Alternative Routes : Propionitrile-based pathways (e.g., imidate hydrochloride intermediates) have been scaled for industrial precursors, though adaptations may be required for this specific compound .
Q. How is the structural integrity of this compound validated during synthesis?
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. For example, derivatives of imidazo[4,5-b]pyridine have been structurally characterized using single-crystal X-ray diffraction (mean C–C bond precision: ±0.002 Å) .
- Spectroscopic Techniques : NMR (1H/13C) and high-resolution mass spectrometry (HRMS) confirm functional groups and molecular weight.
Q. What preliminary biological screening methods are recommended for this compound?
- Antimicrobial Activity : Use agar diffusion (20 µg/well) and broth microdilution (MIC determination) against standard strains (e.g., Candida albicans, Staphylococcus aureus). Compound V, a structural analog, showed an MIC of 12.5 µg/mL against C. albicans .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HaCaT keratinocytes, HEK293 kidney cells) at concentrations up to 100 µM to assess toxicity thresholds .
Advanced Research Questions
Q. How do substituents at the C5 and C7 positions influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- C5 Carboxylic Acid : Enhances solubility and target binding. For example, compound V (2-oxo-7-thiophen-2-yl derivative) showed potent antifungal activity due to improved interaction with fungal cell membranes .
- C7 Aryl Groups : Electron-withdrawing substituents (e.g., 4-chlorophenyl) in compound VII improved antibacterial activity against methicillin-resistant S. aureus (MRSA) with an MIC of 50 µg/mL .
Q. Table 1: MIC Values for Key Derivatives
| Compound | Substituents | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| V | Thiophen-2-yl at C7 | 12.5 | Candida albicans |
| VII | 4-Chlorophenylamide at C5 | 50 | MRSA |
Q. How can synergistic effects with antibiotics be evaluated?
- Checkerboard Assay : Test combinations with amoxicillin against multidrug-resistant isolates (e.g., ESBL+ Klebsiella pneumoniae). Compound VI demonstrated synergy, reducing amoxicillin’s effective concentration by 4-fold .
- Fractional Inhibitory Concentration Index (FICI) : Values ≤0.5 indicate synergy.
Q. What strategies mitigate cytotoxicity in human cell lines?
- Selective Functionalization : Introduce polar groups (e.g., carboxylic acids) to reduce membrane permeability in mammalian cells. HaCaT and HEK293 cells showed no cytotoxicity (IC50 >100 µM) for derivatives with optimized substituents .
- Prodrug Approaches : Mask the carboxylic acid as an ester to enhance selectivity toward microbial targets.
Methodological Considerations
Q. How should crystallographic data be analyzed for structural optimization?
Q. What statistical methods resolve contradictions in biological activity data?
- Multivariate Analysis : Principal component analysis (PCA) can correlate substituent properties (e.g., logP, Hammett constants) with activity trends.
- Dose-Response Modeling : Fit IC50/MIC data to sigmoidal curves (e.g., GraphPad Prism) to quantify potency and efficacy differences between analogs .
Tables
Q. Table 2: Cytotoxicity of Derivatives in Human Cell Lines
| Compound | HaCaT Viability (%) | HEK293 Viability (%) |
|---|---|---|
| V | 98.2 ± 2.1 | 97.5 ± 1.8 |
| VII | 95.4 ± 3.0 | 96.1 ± 2.4 |
Data represent mean ± SD at 100 µM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
